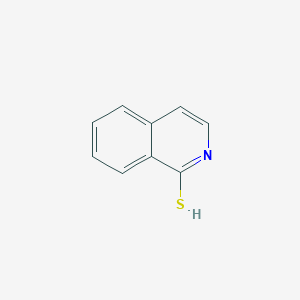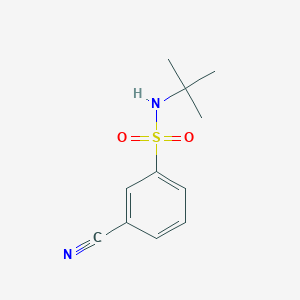
isoquinoline-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline-1-thiol is a heterocyclic aromatic organic compound that contains a sulfur atom attached to the first position of the isoquinoline ring Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Isoquinoline-1-thiol can be synthesized through several methods. One common approach involves the reaction of isoquinoline with sulfur-containing reagents. For example, isoquinoline can be treated with thiourea in the presence of a strong acid to yield this compound. Another method involves the use of Lawesson’s reagent, which can convert isoquinoline-1-oxide to this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
Isoquinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline-1-sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield isoquinoline, especially when using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups. For example, reaction with alkyl halides can produce alkylthioisoquinolines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Isoquinoline-1-sulfonic acid.
Reduction: Isoquinoline.
Substitution: Alkylthioisoquinolines, acylthioisoquinolines.
科学研究应用
Isoquinoline-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some this compound derivatives are being investigated for their potential use as therapeutic agents due to their ability to interact with biological targets.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of isoquinoline-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity can lead to the inhibition of enzyme activity or the modulation of signaling pathways, which may underlie its biological effects.
相似化合物的比较
Isoquinoline-1-thiol can be compared with other similar compounds such as:
Isoquinoline: Lacks the thiol group and has different chemical reactivity and biological properties.
Quinoline: A structural isomer of isoquinoline with a nitrogen atom at a different position in the ring system.
Thioquinoline: Contains a sulfur atom in the quinoline ring, similar to this compound but with different reactivity and applications.
This compound is unique due to the presence of the thiol group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
isoquinoline-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYIDSMWPLNHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN=C2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid](/img/structure/B7806312.png)
![N-[[2-oxo-2-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]acetyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7806318.png)


![azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B7806349.png)

![(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B7806360.png)

